Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Description
Significance as a Chiral Building Block and Advanced Synthetic Intermediate
The primary significance of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate lies in its function as a high-value chiral building block. bldpharm.combldpharm.com Chiral building blocks are enantiomerically enriched compounds used to construct more complex, stereochemically defined molecules, which is crucial in the synthesis of active pharmaceutical ingredients (APIs).
The (R)-enantiomer of this compound is a well-established advanced intermediate in the synthesis of Clopidogrel. nih.gov Clopidogrel is a potent antiplatelet agent used to prevent heart attacks and strokes. nih.gov The synthesis of Clopidogrel often involves the reaction of (R)-methyl-2-(2-chlorophenyl)-2-hydroxyacetate with other reagents to build the final drug molecule. nih.gov Researchers have developed highly efficient and enantioselective methods to produce methyl (R)-o-chloromandelate (an alternative name for the compound) with over 99% enantiomeric excess (ee), highlighting its critical role in accessing this important drug. rsc.org The transformation of sulfonyloxyacetic esters derived from (R)-methyl-2-(2-chlorophenyl)-2-hydroxyacetate is a common strategy in Clopidogrel synthesis. nih.gov
Contextual Overview of α-Hydroxy Esters in Pharmaceutical Synthesis Pathways
This compound belongs to the broader class of α-hydroxy esters. These structural motifs are prevalent in a wide array of pharmaceutical compounds and are considered essential building blocks in drug discovery. researchgate.net Their utility also extends to the creation of biodegradable polymers. researchgate.net
The synthesis of α-hydroxy esters is a fundamental topic in organic chemistry, with numerous established and emerging methodologies. Key synthetic pathways include:
Reduction of α-keto esters : This is a common method, and research focuses on developing chemoselective reducing agents. For instance, rongalite has been used as an inexpensive, hydride-free reducing agent to produce α-hydroxy esters in high yields (85-98%). researchgate.net
Asymmetric reduction : For producing chiral α-hydroxy esters, biocatalytic methods are gaining prominence. The use of recombinant E. coli overproducing a carbonyl reductase has been shown to be a practical and green approach for the asymmetric reduction of the corresponding α-keto ester, methyl o-chlorobenzoylformate. rsc.org
Transesterification : This method involves converting a lower alkyl ester of an α-hydroxy carboxylic acid into a different ester via an equilibrium reaction, which can be catalyzed by acids, bases, or enzymes. google.com
From α-hydroxy-nitriles : A two-step process involving the reaction of an α-hydroxy-nitrile with an alcohol (like anhydrous methanol) and hydrochloric acid, followed by hydrolysis, can yield α-hydroxy-esters. google.com
One-pot synthesis from aldehydes : Modern methods allow for the one-pot synthesis of α-hydroxy acids and their subsequent esterification, providing a streamlined route to these valuable compounds. organic-chemistry.org
Delineation of Key Academic Research Directions and Challenges
Current research surrounding this compound and the wider class of α-hydroxy esters is vibrant, focusing on overcoming existing challenges and developing more efficient and sustainable synthetic routes.
Key Research Directions:
Green Chemistry and Biocatalysis : A major thrust is the development of environmentally benign synthesis methods. The use of recombinant E. coli as a whole-cell catalyst for the asymmetric reduction of methyl o-chlorobenzoylformate exemplifies this trend, offering a practical and highly enantioselective route to (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. rsc.org
Novel Catalytic Systems : There is ongoing exploration into new catalysts for the synthesis of α-hydroxy esters. This includes cobalt-catalyzed transfer hydrogenation using water as a hydrogen source and nickel(II)-catalyzed esterification of mandelic acids, which demonstrate efforts to use cheaper, more abundant metals. researchgate.net
One-Pot Procedures : Streamlining synthetic sequences to reduce waste and improve efficiency is a constant goal. One-pot methods for producing α-hydroxy acids and esters directly from aldehydes are an active area of investigation. organic-chemistry.org
Key Challenges:
Enantioselectivity : The foremost challenge in synthesizing chiral compounds like this compound is achieving high levels of enantiomeric purity (ee). While methods exist that provide >99% ee, maintaining this selectivity, especially on an industrial scale, requires precise control of reaction conditions and catalyst performance. rsc.org
Substrate Scope and Functional Group Tolerance : Developing synthetic methods that are applicable to a wide range of substrates with various functional groups remains a challenge. A robust catalytic system should be tolerant of other reducible functionalities such as halides, alkenes, and nitriles. researchgate.net
Cost and Scalability : While novel catalysts and methods may be effective in the lab, their cost and scalability for industrial production are critical considerations. The use of inexpensive reagents like rongalite or readily available metals like zinc and cobalt is a step towards addressing this challenge. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGBVQQIQSQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Chlorophenyl 2 Hydroxyacetate
Established Esterification Protocols
The synthesis of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate can be achieved through well-established esterification techniques, which involve the formation of an ester from a carboxylic acid and an alcohol.
Direct Esterification of 2-(2-chlorophenyl)-2-hydroxyacetic Acid
The most direct route to this compound is the Fischer-Speier esterification of 2-(2-chlorophenyl)-2-hydroxyacetic acid with methanol. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.comresearchgate.net To drive the reaction towards the product, it is typically conducted using a large excess of methanol, which also serves as the solvent, and in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor ester formation. libretexts.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. libretexts.org Heterogeneous catalysts, such as sulfated zirconia, have also been shown to be effective in the esterification of various carboxylic acids with methanol. researchgate.net
Table 1: Representative Conditions for Direct Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Notes |
|---|---|---|---|---|
| 2-(2-chlorophenyl)-2-hydroxyacetic acid | Methanol | H₂SO₄ (catalytic) | Reflux | Excess methanol used as solvent. |
| Acetic Acid | Methanol | 0.05SZ | 60 | Demonstrates use of a solid acid catalyst. researchgate.net |
| Fluorinated Aromatic Carboxylic Acids | Methanol | UiO-66-NH₂ | 100-120 | Example of a MOF-catalyzed esterification. nih.gov |
Transesterification Approaches
Transesterification is another established protocol for the synthesis of esters, involving the conversion of one ester to another by reaction with an alcohol. masterorganicchemistry.com While less direct for the synthesis from the corresponding carboxylic acid, this compound could be prepared by first synthesizing another ester (e.g., an ethyl or benzyl ester) of 2-(2-chlorophenyl)-2-hydroxyacetic acid, which is then reacted with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com In base-catalyzed transesterification, a catalytic amount of a base, such as sodium methoxide, is used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate, which then eliminates the original alkoxide to yield the methyl ester. masterorganicchemistry.com This process is also an equilibrium, and using a large excess of methanol is necessary to drive the reaction to completion. masterorganicchemistry.com
Table 2: General Conditions for Transesterification
| Starting Ester | Alcohol | Catalyst | Conditions |
|---|---|---|---|
| Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Excess methanol, typically under reflux. |
| Triglycerides | Methanol | Sodium Methoxide | A common example in biodiesel production. conicet.gov.ar |
Enantioselective Synthesis of Chiral this compound
The production of enantiomerically pure forms of this compound is of significant interest, particularly for applications in the pharmaceutical industry. Asymmetric reduction strategies are the most prominent methods to achieve this.
Asymmetric Reduction Strategies
These methods typically involve the stereoselective reduction of a prochiral keto group in a precursor molecule.
A highly effective method for the synthesis of chiral α-hydroxy esters is the catalytic asymmetric hydrogenation of the corresponding α-keto esters. wiley-vch.de For the synthesis of chiral this compound, the precursor is methyl 2-(2-chlorophenyl)-2-oxoacetate. achemblock.com This reaction involves the use of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium, complexed with a chiral ligand. wiley-vch.dersc.org
Catalyst systems such as those employing chiral bisphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos have demonstrated high enantioselectivity in the hydrogenation of various α-keto esters. wiley-vch.de The reaction is carried out under a hydrogen atmosphere, and the chiral catalyst directs the addition of hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the α-hydroxy ester. The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). wiley-vch.de
Table 3: Examples of Catalytic Asymmetric Hydrogenation of α-Keto Esters
| Substrate | Catalyst/Ligand | Hydrogen Source | Enantiomeric Excess (ee) |
|---|---|---|---|
| Methyl 2-(2-chlorophenyl)-2-oxoacetate | Ru- or Rh-based with chiral phosphine (B1218219) ligands | H₂ gas | High ee is expected based on analogous reactions. |
| α-Dehydroamino acid derivatives | Rh-DuPhos | H₂ gas | ≥95% ee wiley-vch.de |
| Aryl ketones | Rhodium catalyst with lipophilic ligand | Sodium formate (Transfer Hydrogenation) | Up to 97% ee rsc.org |
An alternative enantioselective route involves a two-step process: the stereoselective reduction of the α-keto acid precursor, 2-(2-chlorophenyl)-2-oxoacetic acid, followed by esterification. nih.gov The first step establishes the chiral center at the α-carbon.
The asymmetric reduction of α-keto acids can be accomplished using various methods, including catalytic hydrogenation with chiral catalysts, similar to the reduction of α-keto esters. Another prominent method is the use of chiral borane reagents. sioc-journal.cn For instance, chiral oxazaborolidine catalysts, often referred to as CBS catalysts, can mediate the enantioselective reduction of ketones with borane. youtube.com Following the stereoselective reduction to the chiral 2-(2-chlorophenyl)-2-hydroxyacetic acid, the product is then esterified with methanol using the standard Fischer esterification conditions described in section 2.1.1 to yield the final chiral methyl ester. masterorganicchemistry.comcommonorganicchemistry.com
Table 4: Overview of the Two-Step Enantioselective Synthesis
| Step | Reaction | Reagents/Catalysts | Key Outcome |
|---|---|---|---|
| 1 | Asymmetric Reduction of α-Keto Acid | Chiral Boranes (e.g., CBS catalyst with BH₃) or Asymmetric Hydrogenation (e.g., Ru-BINAP, H₂) | Enantiomerically enriched 2-(2-chlorophenyl)-2-hydroxyacetic acid. |
| 2 | Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Chiral this compound. |
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic methods provide a powerful and environmentally benign approach to obtaining enantiomerically pure this compound. These strategies leverage the high stereoselectivity of enzymes for reactions that are often challenging to achieve with conventional chemical catalysts. Two primary biocatalytic routes are prominent: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture of the final product.
Asymmetric Bioreduction: The enantioselective synthesis can be achieved through the asymmetric reduction of the corresponding prochiral α-keto ester, methyl 2-(2-chlorophenyl)-2-oxoacetate. This transformation is effectively catalyzed by oxidoreductase enzymes, often found in whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast). The enzymes within the yeast cells stereoselectively deliver a hydride to the ketone, yielding the desired (R)- or (S)-α-hydroxy ester with high enantiomeric excess (ee). This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of a renewable and inexpensive biocatalyst.
Enzymatic Kinetic Resolution (EKR): Alternatively, a racemic mixture of this compound can be resolved using enzymatic kinetic resolution. This technique relies on the ability of certain enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other.
In a typical EKR via transesterification, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase like Candida antarctica lipase B (CAL-B). The enzyme selectively catalyzes the acylation of one enantiomer, for instance, the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high optical purity. The acylated product can then be easily separated from the unreacted alcohol. Conversely, in EKR via hydrolysis, a racemic ester derivative is selectively hydrolyzed by the lipase in an aqueous environment to yield one enantiomer of the alcohol and the unreacted ester of the opposite configuration. The efficiency of EKR is determined by the enantiomeric ratio (E), with higher values indicating better selectivity. Lipases such as those from Pseudomonas cepacia have also shown excellent selectivity in resolving similar chiral alcohols. acs.org
| Method | Enzyme Type | Substrate | Product | Key Advantage |
| Asymmetric Reduction | Oxidoreductase (e.g., from S. cerevisiae) | Methyl 2-(2-chlorophenyl)-2-oxoacetate | Enantiopure this compound | Direct synthesis of a single enantiomer. |
| Kinetic Resolution (Transesterification) | Lipase (e.g., CAL-B, P. cepacia) | Racemic this compound | One enantiomer of the alcohol and the acetylated opposite enantiomer | High enantiomeric excess for the unreacted enantiomer. |
| Kinetic Resolution (Hydrolysis) | Lipase | Racemic acylated this compound | One enantiomer of the alcohol and the unreacted acylated enantiomer | Operates in aqueous media. |
Chiral Resolution Techniques for Racemic Mixtures
Beyond enzymatic methods, classical and modern chemical techniques are employed to separate the enantiomers of racemic this compound. These methods are crucial for obtaining enantiopure compounds on a large scale.
Diastereomeric Salt Crystallization: The most traditional and industrially practiced method for chiral resolution is the formation of diastereomeric salts. nih.govorganic-chemistry.org This process involves reacting the racemic α-hydroxy acid (obtained by hydrolysis of the methyl ester) with a chiral resolving agent, which is typically a readily available and enantiomerically pure amine such as brucine, strychnine, or a chiral α-phenylethylamine. The reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.
This difference in solubility allows for their separation by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved. After separation, the desired enantiomer of the acid is recovered by treating the diastereomeric salt with an acid to remove the resolving agent. The free acid can then be re-esterified to yield the enantiopure this compound. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. researchgate.net
Chiral Chromatography: Chiral chromatography offers a powerful analytical and preparative method for separating enantiomers. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For mandelic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. While highly efficient in providing excellent enantiomeric purity, the scalability and cost of preparative chiral high-performance liquid chromatography (HPLC) can be limiting for large-scale production.
A more recent development involves the use of chiral metal-organic frameworks (MOFs) for the enantioselective separation of mandelic acid and its esters. nih.gov These porous materials possess well-defined chiral cavities that can selectively adsorb one enantiomer over the other, offering a promising alternative for efficient separation. nih.gov
Deracemization Strategies
Deracemization processes are highly desirable as they offer the potential to convert a racemic mixture into a single desired enantiomer, thereby achieving a theoretical yield of 100%. This overcomes the 50% yield limitation inherent in classical resolution methods where one enantiomer is often discarded.
Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution combines the enzymatic kinetic resolution described earlier with an in-situ racemization of the slower-reacting enantiomer. For this compound, this would involve a lipase-catalyzed acylation in the presence of a racemization catalyst. As the enzyme selectively acylates one enantiomer, the remaining, undesired enantiomer is continuously racemized back to the racemic mixture. This ensures that the substrate for the enzymatic resolution is constantly replenished, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product.
Advanced Synthetic Route Development
The synthesis of this compound, a crucial intermediate for pharmaceuticals like clopidogrel, has been significantly advanced through the adoption of flow chemistry. This technology enables the safe and efficient execution of multi-step syntheses involving hazardous intermediates.
Flow Chemistry and Continuous Synthesis of this compound
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of α-hydroxy esters like this compound. acs.orgucc.ie The key advantage of flow chemistry lies in its ability to handle hazardous and unstable intermediates, such as diazo compounds and sulfonyl azides, with enhanced safety. nih.govresearchgate.net By generating these reagents in-situ and immediately consuming them in the subsequent reaction step, the accumulation of dangerous quantities is avoided. This "on-demand" generation is a hallmark of flow synthesis. nih.gov
The synthesis of this compound via this advanced route involves a telescoped, multi-step sequence where the output from one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. acs.orgnih.gov This approach not only improves safety but also significantly reduces reaction times and waste generation.
Integration of Diazo Transfer and O-H Insertion Reactions
A powerful continuous flow strategy for synthesizing α-hydroxy esters involves the integration of a diazo transfer reaction followed by a catalytic O-H insertion. acs.orgucc.ie
The process begins with a diazo transfer reaction to convert an appropriate precursor, methyl 2-(2-chlorophenyl)acetate, into the corresponding α-diazo ester, methyl 2-diazo-2-(2-chlorophenyl)acetate. This is typically achieved using a sulfonyl azide, which itself can be generated in-situ in the flow system.
The resulting stream containing the α-diazo ester is then immediately mixed with water and a catalyst that promotes the insertion of the carbene (formed from the diazo compound upon extrusion of nitrogen) into the O-H bond of water. acs.org Rhodium(II) acetate is a highly effective catalyst for this transformation, cleanly affording the desired α-hydroxy ester product. acs.orgucc.ie This telescoped process transforms the starting aryl acetate into the final α-hydroxy ester without the isolation of the potentially explosive diazo intermediate. acs.org
Application of Azide Resins in Continuous Processes
The in-situ generation of the diazo transfer reagent, typically tosyl azide, is a critical component of the continuous flow synthesis. A significant safety and efficiency enhancement in this step is the use of polymer-supported azide resins. acs.orgnih.govcam.ac.uk Instead of using potentially hazardous aqueous sodium azide solutions, a solution of a sulfonyl chloride (e.g., tosyl chloride) in an organic solvent is passed through a packed-bed reactor containing an azide-functionalized ion-exchange resin (such as Amberlite or Dowex). acs.orgacs.org
The resin smoothly converts the sulfonyl chloride into the corresponding sulfonyl azide in a water-free organic stream. acs.orgnih.gov This stream containing the freshly generated tosyl azide is then mixed with the aryl acetate precursor and a base (like DBU) to effect the diazo transfer. The use of an azide resin offers several advantages:
Enhanced Safety: It avoids the handling of solid or concentrated solutions of sodium azide and prevents the formation of highly toxic and explosive hydrazoic acid.
Process Simplification: It allows for the generation of the sulfonyl azide in a non-aqueous stream, which can be beneficial for subsequent water-sensitive reactions. nih.gov
Stoichiometric Control: The amount of sulfonyl azide generated can be precisely controlled by the flow rate and concentration of the sulfonyl chloride solution. acs.org
Photochemical Reduction Methodologies
Photochemical reduction offers a distinct approach to synthesizing α-hydroxy esters from their corresponding α-keto esters. This method relies on the excitation of the keto-ester molecule by ultraviolet light, which promotes it to an excited state. In this state, the molecule can undergo hydrogen abstraction, leading to the formation of the desired hydroxyl group.
The reaction is typically carried out in a hydrogen-donating solvent, such as isopropanol or methanol, which serves as the source of the hydrogen atom. For instance, the irradiation of a non-enolizable α-keto ester in perdeuteriomethanol has been shown to result in the formation of a reduction product through an intramolecular hydrogen abstraction mechanism. rsc.org This suggests that the solvent can play a crucial role in the reaction pathway.
While specific studies on the photochemical reduction of Methyl 2-(2-chlorophenyl)-2-oxoacetate are not extensively detailed in the provided search results, the general mechanism can be applied. The process would involve the photo-excitation of the carbonyl group, followed by hydrogen abstraction from the solvent to yield this compound. The efficiency and selectivity of such reactions are often influenced by factors like the wavelength of light, the nature of the solvent, and the presence of photosensitizers.
Table 1: General Conditions for Photochemical Reduction of α-Keto Esters
| Parameter | Condition | Purpose |
| Starting Material | α-Keto Ester (e.g., Methyl 2-(2-chlorophenyl)-2-oxoacetate) | The precursor molecule to be reduced. |
| Solvent | Hydrogen-donating solvent (e.g., Methanol, Isopropanol) | Provides the hydrogen atom for the reduction. |
| Light Source | UV Lamp (specific wavelength may vary) | To electronically excite the carbonyl group. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent unwanted side reactions with oxygen. |
Synthesis of Deuterated Analogues (e.g., Methyl-d3 2-(2-chlorophenyl)-2-hydroxyacetate)
The synthesis of isotopically labeled compounds is crucial for various research applications, including metabolic studies and reaction mechanism elucidation. The preparation of Methyl-d3 2-(2-chlorophenyl)-2-hydroxyacetate involves the incorporation of a trideuteromethyl (CD3) group into the ester functionality.
A straightforward method to achieve this is through the esterification of the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-hydroxyacetic acid, with deuterated methanol (CD3OD). This reaction is typically catalyzed by an acid, such as trimethylchlorosilane, which facilitates the esterification process under mild conditions. The use of trimethylchlorosilane with methanol at room temperature has been demonstrated as an efficient system for the esterification of various carboxylic acids, including amino acids.
The general procedure would involve dissolving 2-(2-chlorophenyl)-2-hydroxyacetic acid in an excess of deuterated methanol, followed by the addition of the acid catalyst. The reaction mixture is then stirred at room temperature until completion. The resulting Methyl-d3 2-(2-chlorophenyl)-2-hydroxyacetate can be isolated and purified using standard laboratory techniques.
Table 2: Synthesis of Methyl-d3 2-(2-chlorophenyl)-2-hydroxyacetate
| Reactant | Reagent/Condition | Product |
| 2-(2-chlorophenyl)-2-hydroxyacetic acid | 1. Deuterated Methanol (CD3OD)2. Trimethylchlorosilane (catalyst)3. Room Temperature | Methyl-d3 2-(2-chlorophenyl)-2-hydroxyacetate |
Precursor Chemistry and Upstream Synthesis
The synthesis of this compound often begins with more readily available precursor molecules. The following sections detail the conversion from two such precursors.
The conversion of 2-(2-chlorophenyl)-2-oxoacetic acid to this compound is a two-step process that involves esterification followed by selective reduction.
Step 1: Esterification
The first step is the esterification of the carboxylic acid group to form Methyl 2-(2-chlorophenyl)-2-oxoacetate. This can be achieved using standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, milder methods using reagents like trimethylchlorosilane in methanol can also be employed.
Step 2: Selective Reduction
The second step involves the selective reduction of the ketone group in Methyl 2-(2-chlorophenyl)-2-oxoacetate to a hydroxyl group. It is crucial that the reducing agent does not affect the ester functionality. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its chemoselectivity for reducing ketones and aldehydes over esters. The reduction is typically carried out in a protic solvent like methanol or ethanol (B145695) at low temperatures. For instance, the reduction of α-diazo-β-keto esters to the corresponding β-hydroxy esters has been successfully achieved using sodium borohydride in THF. A similar protocol can be adapted for the reduction of Methyl 2-(2-chlorophenyl)-2-oxoacetate.
A highly efficient protocol for the selective reduction of a carboxylic acid in the presence of a ketone has been developed by activating the carboxylic acid as a mixed anhydride (B1165640) followed by reaction with sodium borohydride. scirp.orgnih.gov This highlights the possibility of tuning reactivity for chemoselective transformations.
Table 3: Two-Step Synthesis from 2-(2-chlorophenyl)-2-oxoacetic Acid
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1. Esterification | 2-(2-chlorophenyl)-2-oxoacetic acid | Methanol, H2SO4 (cat.) or Trimethylchlorosilane | Methyl 2-(2-chlorophenyl)-2-oxoacetate |
| 2. Reduction | Methyl 2-(2-chlorophenyl)-2-oxoacetate | Sodium Borohydride (NaBH4), Methanol, 0 °C to RT | This compound |
An alternative synthetic route involves the direct α-hydroxylation of Methyl 2-(2-chlorophenyl)acetate. This transformation introduces a hydroxyl group at the carbon atom adjacent to the ester and the phenyl ring.
Recent advancements in organic synthesis have led to the development of methods for the direct aerobic α-hydroxylation of arylacetates. One such method utilizes potassium tert-butoxide (KOtBu) as a base and tetrabutylammonium bromide (TBAB) as a catalyst, with molecular oxygen (O2) serving as the oxidant. nih.gov This approach is advantageous as it uses an environmentally benign and inexpensive oxidant.
The reaction proceeds by the deprotonation of the α-carbon of Methyl 2-(2-chlorophenyl)acetate by the strong base, forming an enolate. This enolate then reacts with molecular oxygen, and subsequent workup yields the desired α-hydroxy ester, this compound. The reaction conditions, particularly the low temperature and the presence of the phase-transfer catalyst (TBAB), are critical to prevent overoxidation and hydrolysis of the starting material and product. nih.gov
Table 4: α-Hydroxylation of Methyl 2-(2-chlorophenyl)acetate
| Starting Material | Reagents/Conditions | Product |
| Methyl 2-(2-chlorophenyl)acetate | 1. Potassium tert-butoxide (KOtBu)2. Tetrabutylammonium bromide (TBAB)3. Molecular Oxygen (O2)4. Low Temperature | This compound |
Chemical Transformations and Derivatization of Methyl 2 2 Chlorophenyl 2 Hydroxyacetate
Functionalization at the Hydroxyl Moiety
The hydroxyl group of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a primary site for functionalization, enabling the introduction of various substituents that can alter the molecule's reactivity and properties.
Formation of Sulfonyloxyacetic Esters (e.g., 3-Nitrobenzenesulfonyloxy, 4-Nitrobenzenesulfonyloxy, Nosyloxy)
The conversion of the hydroxyl group to a sulfonyloxy group is a common strategy to transform it into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This is particularly relevant in the synthesis of pharmaceuticals.
A key example is the synthesis of Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate. This is achieved by reacting (R)-methyl-2-(2-chlorophenyl)-2-hydroxyacetate with 3-nitrobenzenesulfonyl chloride. organic-chemistry.org The reaction is typically carried out in a solvent like dichloromethane (B109758), in the presence of a base such as triethylamine (B128534) and a catalyst like 4,4-dimethylaminopyridine. organic-chemistry.org This transformation is a critical step in the synthesis of the antiplatelet drug Clopidogrel. organic-chemistry.org
While specific examples for the formation of 4-nitrobenzenesulfonyloxy and nosyloxy (2-nitrobenzenesulfonyloxy) derivatives of this compound are not detailed in the provided search results, the general methodology would be analogous to the synthesis of the 3-nitrobenzenesulfonyloxy derivative, employing the corresponding sulfonyl chlorides (4-nitrobenzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride).
Table 1: Synthesis of Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate
| Reactant | Reagent | Solvent | Base | Catalyst | Product |
|---|---|---|---|---|---|
| (R)-methyl-2-(2-chlorophenyl)-2-hydroxyacetate | 3-Nitrobenzenesulfonyl chloride | Dichloromethane | Triethylamine | 4,4-Dimethylaminopyridine | Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate |
Silylation for Hydroxyl Protection (e.g., tert-Butyldimethylsilyl (TBDMS) Ethers)
Protection of the hydroxyl group is often necessary to prevent its interference in subsequent reaction steps. Silylation, particularly with the tert-butyldimethylsilyl (TBDMS) group, is a widely used protection strategy due to the stability of the resulting silyl (B83357) ether under various conditions and the relative ease of its removal.
The silylation of alcohols is generally achieved by reacting the alcohol with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. Common bases include imidazole (B134444) and triethylamine, and the reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide. While a specific experimental procedure for the TBDMS protection of this compound was not found in the provided search results, the general method for silyl ether formation would be applicable.
Table 2: General Conditions for TBDMS Protection of Alcohols
| Alcohol | Silylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| R-OH | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole or Triethylamine | Dichloromethane or Dimethylformamide | R-OTBDMS |
Acylation Reactions
Acylation of the hydroxyl group to form an ester is another common transformation. This can be achieved using various acylating agents, such as acid chlorides or anhydrides. For instance, acetylation with acetic anhydride (B1165640) or acetyl chloride introduces an acetyl group. youtube.com These reactions are typically performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or acetic acid). youtube.com
While a specific protocol for the acylation of this compound is not available in the search results, the general principles of alcohol acylation would apply.
Reactions Involving the Ester Functionality
The methyl ester group of this compound can undergo reactions typical of esters, such as hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-hydroxyacetic acid, under either acidic or basic conditions. viu.canih.gov Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. niscpr.res.inyoutube.comyoutube.com Base-catalyzed hydrolysis, also known as saponification, is usually carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an alcohol. nih.gov
Transesterification: The methyl group of the ester can be exchanged for other alkyl groups through transesterification. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol. mdpi.comnih.govnih.gov For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid or base catalyst would be expected to yield Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate.
Stereochemical Control in Transformations
Maintaining or inverting the stereochemistry at the chiral center is a critical aspect of the synthesis of enantiomerically pure compounds.
Stereoinversion Studies
Stereoinversion at the hydroxyl-bearing carbon of this compound is a key transformation for accessing the opposite enantiomer. One of the most effective methods for achieving this is the Mitsunobu reaction. organic-chemistry.orgchem-station.com
The Mitsunobu reaction allows for the inversion of a secondary alcohol's stereochemistry by reacting it with a nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgchem-station.com For the stereoinversion of this compound, a suitable carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, can be used as the nucleophile. The reaction proceeds with a clean SN2-type inversion of configuration at the chiral center. The resulting ester can then be hydrolyzed to afford the alcohol with the inverted stereochemistry. While a specific application of the Mitsunobu reaction to this compound was not found in the search results, this methodology is a standard and predictable way to achieve such a stereoinversion.
Table 3: Key Reagents in the Mitsunobu Reaction for Stereoinversion
| Substrate | Phosphine | Azodicarboxylate | Nucleophile | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|---|---|---|
| (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | Triphenylphosphine (PPh3) | Diethyl azodicarboxylate (DEAD) | Benzoic acid | Methyl (S)-2-(2-chlorophenyl)-2-(benzoyloxy)acetate | (S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate |
Stereoretentive Reactions at the Chiral Center
In the synthesis of complex chiral molecules, the ability to modify functional groups attached to a stereocenter without altering its configuration is of paramount importance. For this compound, a key chiral building block, reactions that proceed with retention of stereochemistry at the carbinol center are crucial for its effective use in asymmetric synthesis, particularly in the production of the antiplatelet agent (S)-clopidogrel.
A significant stereoretentive transformation of this compound involves the derivatization of its hydroxyl group. This is often a necessary step to convert the hydroxyl into a better leaving group for subsequent nucleophilic substitution reactions. A common strategy is the sulfonylation of the alcohol.
Research has demonstrated the reaction of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate with sulfonyl chlorides, such as 3-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine and a catalyst like 4,4-dimethylaminopyridine (DMAP). nih.gov This reaction yields the corresponding sulfonyloxyacetate derivative. nih.gov The mechanism of this transformation is critical to its stereochemical outcome. The reaction involves the attack of the alcoholic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. Importantly, the bond between the chiral carbon and the oxygen atom (C-O) is not broken during this process. As a result, the reaction proceeds with complete retention of the original configuration at the chiral center.
The resulting sulfonate ester, for instance, Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, is a valuable intermediate. nih.gov The sulfonyloxy group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions that typically proceed with inversion of configuration (via an SN2 mechanism). This two-step sequence of retention followed by inversion is a powerful strategy in stereocontrolled synthesis. For example, in the synthesis of (S)-clopidogrel from (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, this sequence allows for the precise and predictable introduction of the thienopyridine moiety with the desired (S)-configuration at the chiral center.
The following table summarizes a key stereoretentive reaction at the chiral center of this compound:
| Starting Material (Enantiomer) | Reagent | Base/Catalyst | Product | Stereochemical Outcome |
| (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | 3-Nitrobenzenesulfonyl chloride | Triethylamine / 4,4-Dimethylaminopyridine | Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate | Retention |
This stereoretentive activation of the hydroxyl group is a foundational step that enables the subsequent stereospecific construction of more complex chiral molecules, highlighting the utility of this compound as a versatile chiral synthon.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 2 Chlorophenyl 2 Hydroxyacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual atoms. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular framework of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the number, connectivity, and chemical environment of the protons within the molecule. A detailed analysis reveals distinct signals corresponding to the methyl ester, the methine, the hydroxyl, and the aromatic protons.
The proton on the chiral center (α-proton) is expected to appear as a singlet, integrating to one proton. The chemical shift of this proton is influenced by the adjacent hydroxyl, carbonyl, and 2-chlorophenyl groups. The three protons of the methyl ester group will also present as a singlet, integrating to three protons, with a chemical shift characteristic of a methyl group attached to an ester functionality. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The four protons on the 2-chlorophenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum due to spin-spin coupling between adjacent non-equivalent protons.
A representative, though not experimentally verified for this specific compound, data table is presented below based on typical chemical shift ranges for similar structures.
| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| O-CH ₃ | 3.7 - 3.9 | Singlet | 3H |
| CH (OH) | 5.4 - 5.6 | Singlet | 1H |
| OH | Variable | Broad Singlet | 1H |
| Aromatic-H | 7.2 - 7.6 | Multiplet | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.
The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum. The carbon of the methyl ester will appear in the upfield region. The carbon atom attached to the hydroxyl group (α-carbon) will have a chemical shift indicative of its substitution pattern. The six carbons of the 2-chlorophenyl ring will produce a set of signals in the aromatic region, with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift.
A hypothetical data table for the ¹³C NMR chemical shifts is provided below for illustrative purposes.
| Carbon | Chemical Shift (δ) (ppm) |
| -C =O | 170 - 175 |
| C -Cl | 132 - 135 |
| Aromatic C -H | 125 - 130 |
| Aromatic quaternary C | 138 - 142 |
| C H(OH) | 70 - 75 |
| O-C H₃ | 50 - 55 |
Advanced Two-Dimensional NMR Techniques
To further confirm the structural assignments made from one-dimensional NMR, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
COSY experiments would reveal correlations between coupled protons, for instance, confirming the connectivity between the protons on the aromatic ring.
HSQC spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.
As of now, specific 2D NMR data for this compound is not publicly available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₉H₉ClO₃, the theoretical monoisotopic mass is 200.024022 Da. chemspider.com An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed elemental composition.
Fragmentation Pathway Analysis
In addition to determining the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern upon ionization. In techniques like Electron Ionization (EI), the molecule is fragmented into smaller, charged species. The pattern of these fragments is often unique to a particular compound and can be used for structural confirmation.
For this compound, several key fragmentation pathways can be predicted:
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion with a mass corresponding to the 2-chlorophenyl-hydroxymethyl cation.
Loss of the 2-chlorophenyl group: This would lead to a fragment corresponding to the methyl hydroxyacetate cation.
Decarboxylation: The loss of a carbon dioxide molecule is a common fragmentation pathway for carboxylic acid esters.
Cleavage of the C-C bond between the α-carbon and the aromatic ring.
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound is not publicly available, the principles of crystal engineering and analysis of related structures provide insight into its expected solid-state behavior.
Characterization of Crystal Packing and Intermolecular Interactions (e.g., C—H⋯O, Cl⋯O contacts)
The crystal lattice of organic molecules is governed by a network of non-covalent interactions. In the case of this compound, the presence of a hydroxyl group, a carbonyl group, an aromatic ring, and a chlorine atom suggests the formation of various intermolecular interactions that dictate the crystal packing.
Key potential interactions include:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, likely forming O—H⋯O bonds with the carbonyl oxygen of an adjacent molecule. This is a common and often dominant interaction in the crystal packing of hydroxy esters.
Cl⋯O Contacts: The chlorine atom, with its partial negative charge and lone pairs, can participate in halogen bonding or other electrostatic interactions with the electron-deficient carbonyl carbon or other electropositive sites. Contacts between the chlorine and oxygen atoms (Cl⋯O) are also plausible and have been observed in other chlorinated organic compounds.
π-π Stacking: The presence of the chlorophenyl ring allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice.
The interplay of these interactions results in a specific three-dimensional supramolecular architecture. The analysis of crystal structures of similar compounds, such as N-(chlorophenyl)pyridinecarboxamides, reveals the importance of both strong (N—H⋯N) and weak (C—H⋯O) hydrogen bonds, as well as the role of chlorine in forming contacts within the crystal lattice.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Strong Hydrogen Bond | O—H (hydroxyl) | O=C (carbonyl) | Primary structural motif formation |
| Weak Hydrogen Bond | C—H (aromatic, methyl) | O=C, O—H | Stabilization of primary motifs |
| Halogen Interaction | C—Cl | O=C | Directional packing influence |
| π-π Stacking | Chlorophenyl ring | Chlorophenyl ring | Contribution to lattice energy |
Elucidation of Absolute Configuration
The determination of the absolute configuration of a chiral molecule is crucial for understanding its biological activity and for quality control in pharmaceuticals. For this compound, which has a single stereocenter at the carbon bearing the hydroxyl group, the (R) or (S) configuration can be unequivocally determined by single-crystal X-ray diffraction if a suitable crystal is obtained.
The method of choice is Anomalous Dispersion, often using copper radiation. The differing scattering factors of the atoms, particularly the heavier chlorine atom, allow for the determination of the absolute structure. This technique has been successfully applied to determine the absolute configurations of a wide range of chiral molecules, including derivatives of mandelic acid. In the absence of a crystal structure for the title compound, it is important to note that its IUPAC name, Methyl (2R)-(2-chlorophenyl)-2-hydroxyacetate, specifies the (R) configuration. This assignment would have been made based on either X-ray crystallography or by chemical correlation to a compound of known absolute configuration.
Vibrational Spectroscopy (FTIR)
The key vibrational modes are expected in the following regions:
O-H Stretching: A broad band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding in the condensed phase.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1750-1735 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent chlorophenyl ring.
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester and the alcohol functionalities are expected to produce strong bands in the 1300-1000 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride typically appears in the 1100-800 cm⁻¹ region.
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | C-H stretch | > 3000 | Medium |
| Aliphatic C-H | C-H stretch | < 3000 | Medium |
| Carbonyl (Ester) | C=O stretch | 1750 - 1735 | Strong, Sharp |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O | C-O stretch | 1300 - 1150 | Strong |
| Alcohol C-O | C-O stretch | 1150 - 1000 | Strong |
| Aryl Chloride | C-Cl stretch | 1100 - 800 | Medium to Strong |
Chiral Analytical Techniques
The analysis of enantiomeric purity is of paramount importance for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and optical rotation measurements are standard techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is a powerful tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For the separation of the enantiomers of this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including derivatives of mandelic acid. A study on the chiral separation of mandelic acid and its derivatives, including 2-chloromandelic acid, demonstrated successful resolution using a CHIRALPAK® IC column.
The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), is optimized to achieve the best separation. The detection is commonly performed using a UV detector, as the chlorophenyl ring is a strong chromophore. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the concentrations (or peak areas) of the (R)- and (S)-enantiomers, respectively.
Optical Rotation Measurements
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The (R)- and (S)-enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions.
The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation, α, using the following equation:
[α] = α / (l x c)
Where:
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters.
c is the concentration of the sample in g/mL.
The specific rotation is typically reported with the temperature and the wavelength of the light used (usually the sodium D-line, 589 nm). While a specific value for the optical rotation of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is not reported in the available literature, it is expected to have a non-zero value. The measurement of the optical rotation of a sample can be used to determine its enantiomeric excess if the specific rotation of the pure enantiomer is known.
Computational and Theoretical Investigations of Methyl 2 2 Chlorophenyl 2 Hydroxyacetate
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, methods like Density Functional Theory (DFT) are employed to model its electronic structure with a high degree of accuracy.
These studies typically involve the calculation of various molecular orbitals, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive species.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high electron density (nucleophilic), while the hydrogen of the hydroxyl group and the carbon of the carbonyl group would be electron-deficient (electrophilic).
Table 1: Computed Electronic Properties of this compound
| Property | Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.4 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |
Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar organic molecules.
Conformational Analysis via Computational Modeling
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis through computational modeling is essential to identify the most stable conformers and to understand the energy landscape of the molecule.
Techniques such as molecular mechanics (MM) and quantum mechanical (QM) methods are used to perform a systematic search of the conformational space. By rotating the dihedral angles of the rotatable bonds—specifically the C-C bond between the phenyl ring and the chiral center, and the C-O bonds of the ester and hydroxyl groups—a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
The relative energies of these conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution. This information is crucial as the reactivity and spectroscopic properties of the molecule can be an average over the different conformations or dominated by the most stable one. For instance, the orientation of the 2-chlorophenyl group relative to the hydroxyacetate moiety can significantly influence its reactivity.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.5 |
| 3 | -60° | 2.1 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
Theoretical Elucidation of Reaction Mechanisms
Understanding the step-by-step process of how this compound is formed is a primary goal of theoretical reaction mechanism studies. For instance, a common synthetic route involves the esterification of 2-(2-chlorophenyl)-2-hydroxyacetic acid.
Computational methods can be used to model the entire reaction pathway, including the reactants, transition states, intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier, known as the activation energy, determines the rate of the reaction.
These theoretical studies can elucidate the role of catalysts, solvents, and different reagents in the reaction. For example, in an acid-catalyzed esterification, computations can model the protonation of the carboxylic acid, the nucleophilic attack of methanol, and the subsequent elimination of water. This level of detail is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.
In Silico Prediction of Stereochemical Outcomes
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer, particularly the (R)-enantiomer which is a precursor for certain pharmaceuticals, is of significant interest. nih.govnih.gov
In silico methods play a vital role in predicting and understanding the stereochemical outcome of asymmetric syntheses. By modeling the transition states of the reaction leading to the (R) and (S) products, the energy difference between these two pathways can be calculated. According to transition state theory, the pathway with the lower activation energy will be favored, leading to an excess of one enantiomer.
For example, in an asymmetric reduction of a precursor keto-ester, computational models can simulate the interaction of the substrate with a chiral catalyst. The steric and electronic interactions in the diastereomeric transition states can be analyzed to explain the observed enantioselectivity. These predictive capabilities are a powerful tool for the rational design of new stereoselective synthetic methods.
Table 3: Theoretical Enantiomeric Excess for a Hypothetical Asymmetric Synthesis
| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (%) |
| TS-(R) | 15.2 | 95 : 5 | 90 |
| TS-(S) | 16.8 |
Note: This table contains hypothetical data to demonstrate the application of computational chemistry in predicting stereochemical outcomes.
Strategic Applications in Complex Molecule Synthesis
A Key Intermediate in the Synthesis of Clopidogrel
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a fundamental precursor in the industrial production of Clopidogrel, a widely used antiplatelet medication. nih.govderpharmachemica.com Clopidogrel's therapeutic efficacy is almost exclusively attributed to its (S)-enantiomer, making stereocontrolled synthesis a paramount concern for pharmaceutical manufacturers. nih.gov The synthesis of Clopidogrel often involves the reaction of a derivative of this compound with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. derpharmachemica.com
Enantioselective Pathways to Clopidogrel from this compound Derivatives
The synthesis of the therapeutically active (S)-enantiomer of Clopidogrel necessitates a high degree of stereochemical control. nih.gov Several synthetic strategies have been developed to achieve this, many of which utilize chiral derivatives of this compound.
One common approach involves the resolution of racemic 2-(2-chlorophenyl)glycine, a precursor to the title compound. drugfuture.com This can be achieved using resolving agents like (+)-10-camphorsulfonic acid or (+)-tartaric acid to separate the desired enantiomer. drugfuture.com The resulting enantiomerically pure amino acid is then esterified to yield the corresponding methyl ester, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. drugfuture.com This chiral intermediate is then reacted with a thiophene (B33073) derivative to construct the Clopidogrel backbone. drugfuture.comquickcompany.in
Another strategy is the deracemization of a derivative of 2-chlorophenyl glycine (B1666218) through attrition-induced grinding. This technique allows for the conversion of a racemate to a single enantiomer with high enantiomeric excess. rug.nl The resulting enantiomerically pure material can then be converted to (S)-Clopidogrel in high yield. rug.nl
The following table summarizes key enantioselective pathways:
| Precursor / Intermediate | Key Transformation | Resolving/Chiral Agent | Resulting Intermediate |
| Racemic 2-(2-chlorophenyl)glycine | Resolution | (+)-10-camphorsulfonic acid | (+)-2-(2-Chlorophenyl)glycine |
| Racemic methyl 2-amino-2-(2-chlorophenyl)acetate | Resolution | (+)-Tartaric acid | (+)-Methyl 2-amino-2-(2-chlorophenyl)acetate |
| Racemic derivative of 2-chlorophenyl glycine | Attrition-induced deracemization | Seed crystals of the desired enantiomer | Enantiomerically pure derivative |
Mechanistic Understanding of Downstream Reactions in Clopidogrel Production
The synthesis of Clopidogrel from its intermediates involves several key reaction steps. A crucial transformation is the cyclization of an N-substituted derivative of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate with formaldehyde. drugfuture.comgoogle.com This reaction, often carried out in the presence of an acid, forms the tetrahydrothienopyridine ring system characteristic of Clopidogrel. drugfuture.comgoogle.com
The reaction of (+)-methyl-alpha-(2-thienylethylamino)-N-(2-chlorophenyl) acetate (B1210297) hydrochloride salt with paraformaldehyde, for instance, is heated to form the cyclized product. google.com The mechanism involves the formation of an iminium ion from the secondary amine and formaldehyde, which then undergoes an intramolecular electrophilic substitution onto the thiophene ring to yield the final Clopidogrel structure. Understanding the kinetics and thermodynamics of this cyclization is crucial for optimizing reaction conditions and maximizing the yield of the desired (S)-enantiomer while minimizing the formation of impurities. researchgate.net
Intermediacy in Cenobamate Preparation
Beyond its role in Clopidogrel synthesis, derivatives of the chlorophenyl acetate structure are also implicated in the synthesis of other pharmaceuticals. For instance, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol is a key intermediate in the preparation of Cenobamate, an antiepileptic drug. tdcommons.org While not a direct downstream product of this compound, the synthesis of this Cenobamate intermediate shares structural motifs, highlighting the versatility of this chemical scaffold in medicinal chemistry. tdcommons.org The synthesis of Cenobamate involves the reaction of (R)-2-chlorostyrene oxide with 1H-tetrazole. tdcommons.org
Broader Utility in API Synthesis and Process Development
The core structure of this compound is a valuable synthon in the broader context of active pharmaceutical ingredient (API) synthesis and process development. derpharmachemica.comrug.nlresearchgate.net The principles of stereoselective synthesis and the reaction mechanisms involved in its transformations are applicable to the development of other complex chiral molecules. rug.nlbeilstein-journals.org
The development of scalable and efficient processes for producing enantiomerically pure intermediates like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate is a significant focus of pharmaceutical process chemistry. derpharmachemica.comrug.nl Innovations in this area, such as the use of phase transfer catalysts to improve reaction selectivity and retain chiral purity, contribute to more sustainable and cost-effective manufacturing of essential medicines. quickcompany.in The challenges and solutions encountered in the synthesis of Clopidogrel, for example, provide valuable insights for the development of manufacturing routes for other APIs. researchgate.net
Methodological Innovations in the Synthesis and Handling of Methyl 2 2 Chlorophenyl 2 Hydroxyacetate
Catalyst Design and Optimization for Stereoselective Transformations
The synthesis of specific enantiomers of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is critical, necessitating the use of chiral catalysts. chiralpedia.com Catalyst design focuses on creating a specific three-dimensional environment that favors the formation of one stereoisomer over another. chiralpedia.com This is a cornerstone of asymmetric synthesis, a field that has revolutionized the production of pharmaceuticals and fine chemicals. chiralpedia.com The primary strategies involve biocatalysis, metal complexes with chiral ligands, and organocatalysis. chiralpedia.com
A significant advancement in the stereoselective synthesis of the (R)-enantiomer, also known as Methyl (R)-2-chloromandelate, has been achieved using biocatalysis. Research has demonstrated the highly effective use of whole cells of the yeast Saccharomyces cerevisiae for the asymmetric reduction of the precursor, methyl-2-chlorobenzoylformate. nih.gov Optimization of the reaction conditions was found to be crucial for maximizing both the conversion of the starting material and the enantiomeric excess (ee) of the desired product. The study identified key parameters such as pH, glucose concentration, and the amount of yeast cells. Under optimal conditions, this biocatalytic method achieved a complete conversion of the precursor with a high degree of stereoselectivity. nih.gov
| Parameter | Optimal Value | Result |
|---|---|---|
| Catalyst | Whole cells of Saccharomyces cerevisiae | 100% Conversion 96.1% Enantiomeric Excess (ee) |
| Precursor Concentration | 17 g/L | |
| Catalyst Concentration | 8 g/L | |
| pH | 7.0 |
Beyond biocatalysis, the rational design of chiral catalysts often involves the use of a central metal atom coordinated to a chiral organic molecule (ligand). nih.gov The choice of both the metal and the ligand is critical in creating a catalyst that can effectively control the stereochemical outcome of the reaction. mdpi.com
Reaction Medium Effects on Chemical Selectivity and Yield
The choice of solvent or reaction medium is a critical parameter that can significantly influence the selectivity, yield, and rate of a chemical reaction. The solvent can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism. In stereoselective synthesis, the reaction medium can impact the conformation and effectiveness of the chiral catalyst, thereby altering the enantiomeric excess of the product.
While specific comparative studies on solvent effects for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of solvent selection in asymmetric synthesis apply. For instance, in biocatalysis, aqueous media are common, and factors like pH and the presence of co-solvents can dramatically affect enzyme activity and stability. mdpi.com In organometallic catalysis, the polarity of the solvent can influence the catalyst's activity and the stereochemical outcome. Aprotic solvents are often employed to avoid interference with the catalyst or reactants. The selection process involves balancing reactant solubility, catalyst stability, and the desired reaction kinetics to optimize both yield and stereoselectivity.
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. researchgate.net Key strategies include the use of renewable feedstocks, employment of catalytic rather than stoichiometric reagents, and the use of safer, environmentally benign solvents.
The aforementioned biocatalytic synthesis of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate using Saccharomyces cerevisiae is a prime example of a green chemistry approach. nih.gov This method offers several advantages over traditional chemical reductions:
Mild Reaction Conditions : The reaction proceeds at neutral pH and ambient temperatures, reducing energy consumption.
Aqueous Medium : It utilizes water as the primary solvent, avoiding volatile organic compounds (VOCs).
High Atom Economy : The enzymatic reduction is highly specific, minimizing the formation of byproducts.
Renewable Resources : The process uses glucose, a renewable resource, as a co-substrate. nih.gov
Another green approach gaining traction is the use of continuous flow chemistry. nih.gov Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. nih.gov Implementing the synthesis of this compound in a flow system could lead to higher consistency, reduced reaction times, and minimized waste generation.
Process Analytical Technology (PAT) for In-line Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying on end-product testing.
For the synthesis of this compound, PAT can be implemented to monitor key reaction parameters in real-time. This allows for tighter process control, ensuring reproducibility and optimizing yield and purity. researchgate.net
Common PAT tools applicable to this synthesis include:
In-situ Spectroscopy (FTIR, Raman, NIR) : Spectroscopic probes can be inserted directly into the reactor to monitor the concentration of reactants, intermediates, and the final product. For example, in the reduction of methyl-2-chlorobenzoylformate, FTIR spectroscopy could track the disappearance of the ketone carbonyl peak and the appearance of the hydroxyl peak of the product in real-time. This data allows for precise determination of the reaction endpoint, preventing the formation of impurities from over-processing and ensuring batch consistency. mt.com
Chemometrics : Advanced statistical tools are used to analyze the large datasets generated by PAT instruments. researchgate.net These models can correlate spectral data with critical quality attributes like concentration and enantiomeric excess, enabling predictive control of the process.
By providing a deeper understanding of the chemical process, PAT facilitates a shift from static recipes to dynamic, controlled manufacturing, leading to improved efficiency, quality, and safety. mt.com
Future Perspectives and Emerging Research Avenues
Exploration of Novel Reactivity Modes
The core structure of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, a chiral α-hydroxy ester, presents a fertile ground for exploring novel chemical transformations. While its primary role has been as a precursor to clopidogrel, its functional groups—the ester, the hydroxyl group, and the chlorinated phenyl ring—offer multiple sites for derivatization and the development of new synthetic methodologies.
Future research is likely to focus on:
Asymmetric Catalysis: Developing new catalytic systems for the enantioselective synthesis of α-hydroxy esters remains a significant goal. nih.govnih.gov This includes the design of novel chiral ligands for transition metal catalysts and the exploration of organocatalysis to achieve higher yields and enantioselectivities under milder conditions.
C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring or at the α-position could offer more atom-economical and efficient routes to novel derivatives. Palladium-catalyzed C(sp3)–H alkylation of similar lactic acid structures has already shown promise in creating new chiral α-hydroxy acids. rsc.org
Photoredox and Electrocatalysis: These emerging fields in organic synthesis could unlock new reaction pathways. For instance, visible-light-induced reactions could enable novel couplings and functionalizations that are not accessible through traditional thermal methods. beilstein-journals.org Photocatalytic approaches have been successfully used for radical additions to α,β-unsaturated ketones using N-hydroxyphthalimide esters, a related class of compounds. beilstein-journals.org
Biocatalysis: The use of enzymes to perform stereoselective transformations is a rapidly growing area. tandfonline.comnih.govnih.gov Engineered enzymes could offer highly efficient and environmentally friendly routes to not only this compound itself but also to a diverse range of its derivatives with high optical purity. tandfonline.comnih.gov For example, esterases have been used for the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester to produce (R)-2-chloromandelic acid. tandfonline.comnih.gov
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemists design and execute synthetic routes. nih.govrsc.orgsemanticscholar.orgresearchgate.net For a molecule like this compound, these computational tools can significantly accelerate the discovery and optimization of its synthesis.
Key areas of integration include:
Retrosynthetic Analysis: AI-powered platforms can analyze the structure of this compound and propose multiple viable synthetic pathways, drawing from vast databases of chemical reactions. nih.govrsc.org This can help chemists identify more efficient and cost-effective routes that might not be immediately obvious.
Reaction Prediction and Optimization: Machine learning models can predict the outcome of a chemical reaction, including yield and potential side products, based on the starting materials, reagents, and reaction conditions. researchgate.netnd.edu This predictive capability can save significant time and resources in the laboratory by minimizing trial-and-error experimentation.
Automated Synthesis: The integration of AI with robotic platforms enables the automated execution of chemical syntheses. An AI could design a synthetic route to a novel derivative of this compound, and a robotic system could then carry out the synthesis, purification, and analysis with minimal human intervention.
| AI/ML Application | Potential Impact on Synthesis of this compound |
| Retrosynthetic Analysis | Discovery of novel, more efficient synthetic routes. |
| Reaction Outcome Prediction | Optimization of reaction conditions for higher yield and purity. |
| Automated Synthesis | High-throughput synthesis of derivatives for screening. |
Expansion into Other Pharmaceutical and Agrochemical Applications
While the primary application of this compound is in the synthesis of clopidogrel, its structural motifs are present in a variety of biologically active molecules. tandfonline.com Future research will likely explore the potential of this compound and its derivatives in other therapeutic and agricultural areas.
Pharmaceuticals: The α-hydroxy acid moiety is a common feature in many pharmaceutical compounds. tandfonline.com Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as inhibitors of other enzymes or as modulators of different biological pathways. The broader class of mandelic acid derivatives has been employed in the synthesis of various chiral pharmaceuticals. nih.gov
Agrochemicals: Chiral molecules are of increasing importance in the agrochemical industry to enhance efficacy and reduce environmental impact. nih.gov The structural features of this compound could be incorporated into new classes of herbicides, fungicides, or insecticides. For instance, α-hydroxycarboxylic acids and their derivatives are known to be useful intermediates for manufacturing various agricultural chemicals. tandfonline.com
New Drug Modalities: The core scaffold could be used as a starting point for the development of new drug modalities, such as proteolysis-targeting chimeras (PROTACs) or molecular glues, which represent novel approaches to drug discovery.
Development of Robust and Scalable Manufacturing Processes
The industrial-scale production of a key pharmaceutical intermediate like this compound requires manufacturing processes that are not only efficient and high-yielding but also robust, scalable, and environmentally sustainable. derpharmachemica.com
Future developments in this area are expected to focus on:
Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. This technology is well-suited for the large-scale production of fine chemicals.
Process Analytical Technology (PAT): The implementation of real-time monitoring and control of critical process parameters can lead to more efficient and reproducible manufacturing processes. PAT tools can ensure that the synthesis of this compound consistently meets the required quality standards.
Green Chemistry Principles: Future process development will increasingly emphasize the use of greener solvents, reagents, and catalysts to minimize the environmental footprint of the manufacturing process. This includes exploring solvent-free reaction conditions and developing methods for catalyst recycling. The use of biocatalysis, as mentioned earlier, is a key strategy in this regard. tandfonline.comnih.gov
| Manufacturing Process | Key Advantages for this compound Production |
| Continuous Flow Chemistry | Improved safety, consistency, and scalability. |
| Process Analytical Technology (PAT) | Real-time quality control and process optimization. |
| Green Chemistry | Reduced environmental impact and increased sustainability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
